(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 895469-17-7
Cat. No.: VC6580171
Molecular Formula: C16H13FN2O3S2
Molecular Weight: 364.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895469-17-7 |
|---|---|
| Molecular Formula | C16H13FN2O3S2 |
| Molecular Weight | 364.41 |
| IUPAC Name | 2-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
| Standard InChI | InChI=1S/C16H13FN2O3S2/c1-19-13-4-2-3-5-14(13)23-16(19)18-15(20)10-24(21,22)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3 |
| Standard InChI Key | HVNNVRFYGIHPSC-FBMGVBCBSA-N |
| SMILES | CN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the benzo[d]thiazole core, introduction of substituents, sulfonylation, and formation of the amide linkage. For example, the synthesis of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide involves:
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Formation of the Benzo[d]thiazole Core: Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
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Introduction of Substituents: Electrophilic aromatic substitution reactions.
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Sulfonylation: Reaction with sulfonyl chloride in the presence of a base.
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Formation of the Propanamide Moiety: Condensation with an amide precursor under basic or acidic conditions.
Mechanism of Action and Biological Activity
Compounds with similar structures often exhibit significant biological activity due to their ability to interact with critical molecular targets. The sulfonyl and benzo[d]thiazole groups are likely key to their binding affinity and specificity. For instance, thiazole-containing compounds have shown anticancer activities. The mechanism of action typically involves modulation of biological pathways by interacting with enzymes or receptors, potentially influencing cellular responses.
Potential Applications
Given its structural characteristics, (E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide could be a valuable candidate for drug discovery and therapeutic applications. Similar compounds have been explored for their antimicrobial and anticancer properties . The presence of a fluorophenyl group may enhance metabolic stability and membrane permeability, making it more effective in its applications.
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